2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Description
Properties
CAS No. |
2762-82-5 |
|---|---|
Molecular Formula |
C11H9ClN4O2 |
Molecular Weight |
264.67 g/mol |
IUPAC Name |
2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9ClN4O2/c12-6-3-1-5(2-4-6)7-8(10(17)18)15-11(14)16-9(7)13/h1-4H,(H,17,18)(H4,13,14,15,16) |
InChI Key |
HMEPMCWFLRZBCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method involves the reaction of 2,4,6-triaminopyrimidine with 4-chlorobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and reduced amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied extensively for its potential as an antitumor agent . Research indicates that derivatives of pyrimidine compounds, including 2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid, exhibit inhibitory activity against key enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial for DNA synthesis and cell proliferation, making them valuable targets for cancer therapeutics.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis and evaluation of various pyrimidine derivatives as dual inhibitors of DHFR and TS. The findings suggested that modifications to the pyrimidine structure could enhance antitumor efficacy while reducing side effects associated with traditional chemotherapy agents .
Enzyme Inhibition
In addition to its role in cancer treatment, this compound has shown promise as an enzyme inhibitor . Research has highlighted its potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis—the formation of new blood vessels from existing ones. Targeting VEGFR-2 can help restrict tumor growth by cutting off its blood supply.
Research Findings on Enzyme Inhibition
A series of studies have synthesized various substituted pyrimidines that act as VEGFR-2 inhibitors. These compounds were evaluated for their binding affinities and inhibitory effects on endothelial cell proliferation, showcasing the potential of pyrimidine derivatives in antiangiogenic therapies .
Molecular Recognition
The compound also contributes to advancements in molecular recognition processes. Its ability to form hydrogen bonds and interact with nucleic acids makes it a candidate for studies involving protein-nucleic acid recognition. This aspect is crucial for drug design, particularly in creating targeted therapies that can selectively bind to specific biological targets.
Case Study: Protein-Nucleic Acid Interactions
Research published in Pharmaceuticals examined the interactions between aminopyrimidine-carboxylate compounds and nucleic acids. The study revealed that these interactions are vital for understanding drug binding mechanisms and designing more effective therapeutic agents .
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of antitumor agents | Enhanced efficacy against DHFR and TS; potential for reduced side effects |
| Enzyme Inhibition | Inhibition of VEGFR-2 to prevent angiogenesis | Effective binding affinities; impact on endothelial cell proliferation |
| Molecular Recognition | Interaction with nucleic acids for targeted drug design | Critical role in protein-nucleic acid recognition; implications for therapy |
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division. This inhibition leads to the disruption of nucleic acid synthesis, making it effective against rapidly dividing cells, such as cancer cells and microorganisms .
Comparison with Similar Compounds
Pyrimidine-4-carboxylic Acid Derivatives
The closest structural analogs are pyrimidine-4-carboxylic acids with variations in substituent patterns. A notable example is 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) :
| Property | 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic Acid | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid |
|---|---|---|
| Core structure | Pyrimidine with 2-NH₂, 5-(4-Cl-Ph), 6-NH₂ | Pyrimidine with 2-Cl, 6-CH₃ |
| Molecular formula | C₁₁H₁₀ClN₅O₂ | C₆H₅ClN₂O₂ |
| Key substituents | Amino groups (electron-donating), 4-chlorophenyl (aromatic bulk) | Chlorine (electron-withdrawing), methyl (hydrophobic) |
| Potential reactivity | High solubility due to amino and carboxylic acid groups | Moderate solubility, influenced by Cl and CH₃ |
Functional Implications :
- The 4-chlorophenyl group introduces steric bulk and lipophilicity, which may influence membrane permeability or binding to hydrophobic pockets.
Heterocyclic Carboxylic Acids with 4-Chlorophenyl Substituents
Compounds featuring 4-chlorophenyl groups on other heterocyclic cores, such as triazoles, demonstrate notable bioactivity (e.g., antitumor effects) . For example:
Key Observations :
- The 4-chlorophenyl group is associated with bioactivity across diverse scaffolds, likely due to its ability to engage in π-π stacking and hydrophobic interactions .
Research Findings and Implications
Antitumor Activity of Analogous Compounds
Triazole derivatives with 4-chlorophenyl substituents exhibit growth inhibition (GP values 68–86%) in lung cancer (NCI-H522) cells .
- The amino groups could improve solubility and bioavailability.
- The carboxylic acid moiety may facilitate salt formation or coordination with metal ions in enzymatic active sites.
Q & A
Q. What are the recommended synthetic routes for 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid in academic laboratories?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. A common approach involves:
Intermediate Preparation : React 4-chlorobenzaldehyde with malononitrile under basic conditions to form a pyrimidine precursor.
Amination : Introduce amino groups at positions 2 and 6 using ammonia or urea under high-temperature reflux (120°C, 12 hours) .
Carboxylic Acid Formation : Oxidize the methyl group at position 4 using KMnO₄ in acidic conditions.
Microwave-assisted synthesis (100–120°C, 30 minutes) may improve yield and purity compared to traditional reflux methods .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Monitor purity with a C18 column, mobile phase (acetonitrile:water, 70:30), and UV detection at 254 nm.
- NMR : Confirm structure via H NMR (DMSO-d₆, δ 8.2–8.5 ppm for aromatic protons) and C NMR (δ 165–170 ppm for carboxylic acid) .
- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular ion peaks (expected [M-H]⁻ at m/z 293.2) .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer :
- Store in airtight, light-resistant containers at –20°C to prevent degradation.
- Use desiccants (e.g., silica gel) to avoid moisture absorption, which may hydrolyze the carboxylic acid group .
- Conduct stability tests via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .
Q. How can solubility challenges be addressed in biological assays?
- Methodological Answer :
- Solubilization : Use DMSO (≤1% v/v) for initial stock solutions. For aqueous buffers, add 0.1% Tween-80 or cyclodextrin derivatives .
- pH Adjustment : Dissolve in 10 mM NaOH (pH 10–12) and titrate to physiological pH with HCl, monitoring precipitation via dynamic light scattering .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) .
- X-Ray Crystallography : Resolve ambiguities by growing single crystals via slow evaporation (solvent: ethanol/water, 7:3) and analyze unit cell parameters .
Q. What experimental designs are recommended for assessing the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) with E. coli (ATCC 25922) and S. aureus (ATCC 29213). Test concentrations from 1–128 µg/mL, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Perform kinetic assays (e.g., DHFR inhibition) using UV-Vis spectroscopy (λ = 340 nm) to monitor NADPH oxidation .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the M06-2X/cc-pVDZ level to identify electrophilic centers (e.g., C5 of the pyrimidine ring) .
- Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to model reaction pathways .
Q. How can structure-activity relationships (SAR) be explored for pyrimidine derivatives?
- Methodological Answer :
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
